molecular formula C8H3NO5 B026980 3-Nitrophthalic anhydride CAS No. 641-70-3

3-Nitrophthalic anhydride

Cat. No. B026980
CAS RN: 641-70-3
M. Wt: 193.11 g/mol
InChI Key: ROFZMKDROVBLNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Nitrophthalic anhydride can be synthesized from phthalic anhydride through a multi-step process involving nitration, dehydration, and subsequent reactions. Chen Zhi-min (2004) detailed a synthesis route starting from phthalic anhydride, which includes nitration, dehydration, ammoiation, aminolysis, and a final dehydration step, yielding 3-Nitrophthalonitrile, a closely related compound. This study highlights the effects of reaction conditions on the yield, particularly during the nitration of phthalic anhydride and the dehydration of 3-nitrophthalamide (Chen Zhi-min, 2004).

Molecular Structure Analysis

The molecular and electronic structures of 3-Nitrophthalic anhydride and its isomers have been explored through both experimental and theoretical studies. García-Castro et al. (2014) conducted experimental thermochemistry and theoretical studies to understand the influence of the nitro group's position on the aromatic ring regarding the relative stability of 3- and 4-nitrophthalic anhydride. Their findings provide insight into the molecular structure and its impact on chemical properties (García-Castro et al., 2014).

Chemical Reactions and Properties

The reactivity of 3-Nitrophthalic anhydride towards various chemical transformations has been a subject of study. For instance, the catalytic hydrogenation of 3-Nitrophthalic acid to 3-aminophthalic acid and subsequent synthesis steps demonstrate its versatility in chemical reactions (N. Yagi & M. Okazaki, 1968). Furthermore, the formation of charge-transfer complexes and studies on the reduction by SnCl2 in alcohols to synthesize alkyl 1,3-dihydro-3-oxo-2,1-benzisoxazole-4-carboxylates underscore its chemical reactivity and the potential for creating multifunctional compounds (H. Chicha et al., 2013).

Physical Properties Analysis

The physical properties, including the enthalpies of formation and sublimation, provide critical data for understanding the stability and reactivity of 3-Nitrophthalic anhydride. García-Castro et al. (2014) detailed the standard enthalpies of formation for 3- and 4-nitrophthalic anhydride, offering valuable information on their thermodynamic stability (García-Castro et al., 2014).

Chemical Properties Analysis

3-Nitrophthalic anhydride's chemical properties, including its reactivity in synthesis and formation of complexes, have been thoroughly investigated. Studies on its reduction, reactions with various organic compounds, and its role as a building block in synthesizing complex molecules illustrate its broad applicability in organic chemistry and materials science. The work by H. Chicha et al. (2013) on synthesizing benzisoxazoles provides an example of its utility in creating biologically active compounds (H. Chicha et al., 2013).

Scientific Research Applications

  • Chromatography : It is used alongside semicarbazide for the selective removal of compounds bearing alcohol or carbonyl functional groups in the gas chromatographic analysis of mixtures, proving more effective than other compounds like boric acid and o-dianisidine (Cronin, 1972).

  • Chemical Analysis : 3-Nitrophthalic anhydride acts as a selective complexing agent for polynuclear aromatic hydrocarbons. However, its 4-nitrophthalic anhydride counterpart forms less stable complexes due to asymmetry and non-planarity (Casellato, Vecchi, & Girelli, 1977).

  • Pharmaceuticals and Cosmetics : A catalytic hydrogenation process reduces 3-nitrophthalic acid to 3-aminophthalic acid, which is then synthesized into 3-acetylaminophthalic anhydride, with potential applications in pharmaceuticals and cosmetics (Yagi & Okazaki, 1968).

  • Pharmaceutical Chemistry : N-substituted 3-nitrophthalimides, synthesized via cyclocondensation of 3-nitrophthalic acid with amines, exhibit antibacterial and analgesic properties (Zav’yalov et al., 1998).

  • Psychopharmacology : N-benzoyl 3-nitro-phthalimide has shown anxiolytic activity in mice models of anxiety (Hassanzadeh et al., 2012).

  • Thermochemistry : Studies provide detailed thermochemistry for 3- and 4-nitrophthalic acids, crucial for understanding isomerization enthalpies and differences between nitrophthalic acids and their anhydrides (García-Castro et al., 2018).

  • Chemical Reactivity : Research on negative ions from 3- and 4-nitro- phthalic anhydrides suggests potential structures and reactivities, indicating possible structures for rearrangement ions (Bowie & Williams, 1975).

  • Solubility and Phase Studies : In the ternary system of 3-nitrophthalic anhydride + 4-nitrophthalic anhydride + 1,4-dioxane, larger solid-liquid phase diagrams and solubility data are observed compared to the 2-propanone-solvent system (Qiu et al., 2014).

Safety And Hazards

3-Nitrophthalic anhydride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-nitro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H3NO5/c10-7-4-2-1-3-5(9(12)13)6(4)8(11)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ROFZMKDROVBLNY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O
Source PubChem
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Molecular Formula

C8H3NO5
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DSSTOX Substance ID

DTXSID0060939
Record name 1,3-Isobenzofurandione, 4-nitro-
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Molecular Weight

193.11 g/mol
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Physical Description

Yellow hygroscopic powder; [Alfa Aesar MSDS]
Record name 3-Nitrophthalic anhydride
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Product Name

3-Nitrophthalic anhydride

CAS RN

641-70-3
Record name 3-Nitrophthalic anhydride
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Synthesis routes and methods I

Procedure details

where M is Li, Na, K wherein 5-nitro-2,3-dihydrophthalazine-1,4-dione is solved in water solution of MOH, where M has the above mentioned meaning, with forming solution of 5-nitro-2,3-dihydrophthalazine-1,4-dione alkaline salt which is catalytically transformed in 5-amino-2,3-dihydrophthalazine-1,4-dione salt at the temperature of 40-90° C. by means of hydrogen under the pressure of 1-4 MPa at the presence of a transition metal catalyst (Pt, Pd) on active carbon, and separation of 5-amino-2,3-dihydrophthalazine-1,4-dione crystalline salt is performed by dilution of the water solution with lower alcohol or cyclic lower ether while cooling to the temperature −5° C. to −15° C., providing that there is used 5-nitro-2,3-dihydrophthalazine-1,4-dione obtained in the reaction of 3-nitrophthalic acid anhydride with hydrazine hydrate in anhydrous acetic acid at the temperature 100-110° C. with distilling the mixture of acetic acid and water off.
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Synthesis routes and methods II

Procedure details

3-Nitrophthalic anhydride was prepared from 3-nitrophthalic acid and acetic anhydride by the same procedure given for its 4-nitro isomer in Example 2. The yield of recrystallized product was 17.85 g (92.5%); m.p. 163°-164° C, whose percent elemental analysis of C, 49.79; H, 1.57; N, 7.22 is in excellent agreement with the theoretical values.
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Synthesis routes and methods III

Procedure details

A solution of 474.8 g (2.25 mol) of 3-nitrophthalic acid in 450 ml of acetic anhydride was stirred under reflux for 1 h. The solution was slowly cooled to 80° C. Then 1000 ml of methyl-tert-butyl ether (MTBE) were added expeditiously and the solution was cooled to 15° C. The resulting solid was isolated, washed with MTBE and dried in a vacuum oven at 40° C. Yield: 88.8%
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitrophthalic anhydride
Reactant of Route 2
3-Nitrophthalic anhydride
Reactant of Route 3
3-Nitrophthalic anhydride
Reactant of Route 4
Reactant of Route 4
3-Nitrophthalic anhydride
Reactant of Route 5
3-Nitrophthalic anhydride
Reactant of Route 6
3-Nitrophthalic anhydride

Citations

For This Compound
758
Citations
JW Alexander, SM McElvain - Journal of the American Chemical …, 1938 - ACS Publications
… which have been obtained with 3-nitrophthalic anhydride as … of the 3-nitrophthalic anhydride is added to the material being … by heating the amine with 3-nitrophthalic anhydride,at 170 for …
Number of citations: 13 pubs.acs.org
MA García-Castro, P Amador… - The Journal of …, 2014 - ACS Publications
… The compounds studied here, 3-nitrophthalic anhydride (3NFA) and 4-nitrophthalic anhydride (4NFA), are derivatives of phthalic anhydride, and their molecular structures are shown in …
Number of citations: 17 pubs.acs.org
HW Underwood, RL Wakeman - Journal of the American …, 1931 - ACS Publications
… are formed by the condensation of 3-nitrophthalic anhydride with phenol and resorcinol … 3-nitrophthalic anhydride. Theisomeric 3-nitrophthalamic acids and 3-nitrophthalamide are …
Number of citations: 3 pubs.acs.org
C Hanna, WT Smith Jr - Proceedings of the Iowa Academy of …, 1951 - scholarworks.uni.edu
… The organic qualitative reagent 3-nitrophthalic anhydride has been found useful in the … For example, methyl alcohol reacts with 3-nitrophthalic anhydride to form the 2-methyl ester …
Number of citations: 2 scholarworks.uni.edu
EK Fields, S Meyerson - Tetrahedron Letters, 1971 - Elsevier
… anhydride, as well as reactions of 3-nitrophthalic anhydride snd 3-nitro-l,&naphthalic … The most abundant ion in the mass spectrum of 3-nitrophthalic anhydride and the second …
Number of citations: 4 www.sciencedirect.com
MA Zolfigol, AR Pourali, S Sajjadifar… - Der Pharm …, 2012 - researchgate.net
… 3-Nitrophthalic anhydride was reacted with urea and cobalt salt in nitrobenzene under N2 at 185C and cobalttetraanitrophthalocyanine (CoTNP) was produced. Cobalt-…
Number of citations: 2 www.researchgate.net
CH Wang, R Isensee, AM Griffith… - Journal of the …, 1947 - ACS Publications
… 3-nitrophthalic anhydride was successfully con-verted to 2-acetyl-3-nitrobenzoic acid. Increasing the ratio of dimethylcadmium to anhydride threefold, however, gave 1% yield of a …
Number of citations: 0 pubs.acs.org
F Qiu, J Yang, G Huang, H Hu, S Yu… - Journal of Chemical & …, 2014 - ACS Publications
… of 3-nitrophthalic anhydride and 4-… of 3-nitrophthalic anhydride and 4-nitrophthalic anhydride in 1,4-dioxane. The solid–liquid phase equilibrium diagram of the 3-nitrophthalic anhydride …
Number of citations: 2 pubs.acs.org
FJ Williams, HM Relles, PE Donahue… - The Journal of Organic …, 1977 - ACS Publications
Preparation of Alkyl 4-Methylphenyl Ethers (9). A mixture of the appropriate alkyl iodide, 3, and THF was refluxed under nitrogen fro 16 h. The mixture was then cooled, filtered, and …
Number of citations: 30 pubs.acs.org
E Wertheim - Journal of the American Chemical Society, 1929 - ACS Publications
… In this work mercaptan derivatives were also prepared from 3,5-dinitrobenzoic acid andfrom 3-nitrophthalic anhydride, both of these compounds having proved of value for the …
Number of citations: 45 pubs.acs.org

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